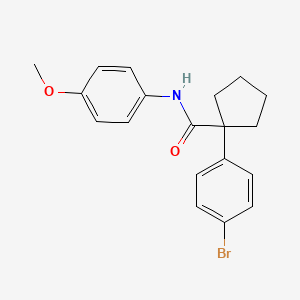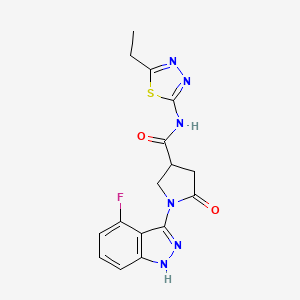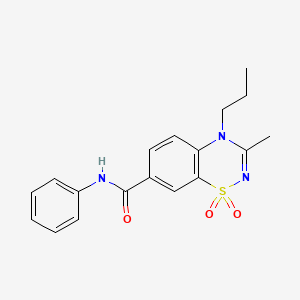![molecular formula C23H18FN7 B11230002 N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230002.png)
N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of fluorophenyl, phenyl, and pyridinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
The synthesis of N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the pyridinylmethyl group: This can be done through alkylation reactions using pyridinylmethyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
科学研究应用
N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has been explored for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive molecules.
作用机制
The mechanism of action of N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
相似化合物的比较
N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities, but the presence of different substituents can lead to variations in their properties.
Pyrimidine derivatives: Compounds with a pyrimidine core may have similar chemical reactivity and biological activities, but the specific substituents can influence their behavior.
Fluorophenyl compounds: The presence of a fluorophenyl group can enhance the compound’s stability and biological activity, making it a unique feature compared to non-fluorinated analogs.
The uniqueness of N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C23H18FN7 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
4-N-(4-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H18FN7/c24-17-8-10-18(11-9-17)28-21-20-15-27-31(19-6-2-1-3-7-19)22(20)30-23(29-21)26-14-16-5-4-12-25-13-16/h1-13,15H,14H2,(H2,26,28,29,30) |
InChI 键 |
VZYZQSBIRPEPHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11229920.png)
![N-cyclohexyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11229922.png)


![N-(4-{[(4-Chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide](/img/structure/B11229944.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11229945.png)
![N-(4-isopropylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11229946.png)


![(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11229981.png)
![6-chloro-N-(3-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229987.png)
![2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229989.png)

![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-1,3-benzodioxol-5-amine](/img/structure/B11230007.png)
